3'-(Trifluoromethyl)-beta,beta,beta-trifluoropropiophenone

Synthetic route efficiency Friedel-Crafts acylation Process chemistry

3'-(Trifluoromethyl)-beta,beta,beta-trifluoropropiophenone (synonymously referenced as 3'-(trifluoromethyl)propiophenone, CAS 1533-03-5) is a meta-trifluoromethyl-substituted aromatic ketone belonging to the trifluoromethyl propiophenone class. The compound bears a trifluoromethyl group at the 3′ position of the phenyl ring, conferring strong electron‑withdrawing character and enhanced lipophilicity (LogP 3.30) relative to non‑fluorinated propiophenone (LogP 2.18).

Molecular Formula C10H6F6O
Molecular Weight 256.14 g/mol
Cat. No. B12458505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(Trifluoromethyl)-beta,beta,beta-trifluoropropiophenone
Molecular FormulaC10H6F6O
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)CC(F)(F)F
InChIInChI=1S/C10H6F6O/c11-9(12,13)5-8(17)6-2-1-3-7(4-6)10(14,15)16/h1-4H,5H2
InChIKeyDAMVCOLDLKIBIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3'-(Trifluoromethyl)-beta,beta,beta-trifluoropropiophenone – Structural Identity, Physicochemical Profile, and Industrial Relevance for Research Procurement


3'-(Trifluoromethyl)-beta,beta,beta-trifluoropropiophenone (synonymously referenced as 3'-(trifluoromethyl)propiophenone, CAS 1533-03-5) is a meta-trifluoromethyl-substituted aromatic ketone belonging to the trifluoromethyl propiophenone class [1]. The compound bears a trifluoromethyl group at the 3′ position of the phenyl ring, conferring strong electron‑withdrawing character and enhanced lipophilicity (LogP 3.30) relative to non‑fluorinated propiophenone (LogP 2.18) . It is primarily employed as a versatile intermediate in medicinal chemistry, especially for CNS‑targeted drug candidates, and in agrochemical synthesis where fluorine‑containing building blocks improve metabolic stability and bioavailability .

Why 3'-(Trifluoromethyl)-beta,beta,beta-trifluoropropiophenone Cannot Be Substituted with Positional Isomers in Research and Industrial Workflows


Trifluoromethyl propiophenone isomers (ortho, meta, para) are not interchangeable because the substitution position on the aromatic ring dictates electronic distribution, steric environment, and intermolecular interactions, leading to quantifiable differences in physicochemical properties and synthetic accessibility. The meta‑positioned CF₃ group in 3′‑(trifluoromethyl)propiophenone delivers a distinct combination of liquid handling at ambient temperature (mp 18 °C), higher synthetic yield from commercial precursors (72–77%), and a LogP of 3.30 that differs materially from the ortho (LogP 3.17) and para (LogP 3.30 but solid at RT, mp 36–39 °C) analogues [1][2]. These differences directly impact reaction design, purification strategy, and biological assay interpretation, making indiscriminate substitution a source of significant experimental variability.

Quantitative Differentiation Evidence for 3'-(Trifluoromethyl)-beta,beta,beta-trifluoropropiophenone Against Closest Structural Analogs


Synthesis Yield Advantage of the Meta-CF₃ Isomer Over the Para-CF₃ Analog

The 3′-(trifluoromethyl)propiophenone isomer (CAS 1533-03-5) is obtained in 72–77% yield from 3-(trifluoromethyl)aniline via a three-step sequence, whereas the 4′-(trifluoromethyl)propiophenone isomer (CAS 711-33-1) is reported in only 34.5% yield from p-bromobenzotrifluoride [1][2]. This >2‑fold yield differential carries significant implications for cost‑sensitive multi‑gram to kilogram procurement.

Synthetic route efficiency Friedel-Crafts acylation Process chemistry

Lipophilicity Differentiation: LogP of Meta-CF₃ vs. Ortho-CF₃ and Non-Fluorinated Propiophenone

The 3′-(trifluoromethyl)propiophenone exhibits a measured LogP of 3.30 (3.29810), compared with 3.17 for the 2′-(trifluoromethyl) isomer and 2.18 for the non‑fluorinated propiophenone parent [1]. This incremental lipophilicity difference (+0.13 vs. ortho; +1.12 vs. non‑fluorinated) is relevant in medicinal chemistry where modest LogP shifts influence membrane permeability and off‑target binding.

Lipophilicity LogP Drug-likeness

Physical State at Ambient Temperature: Meta-CF₃ Isomer Remains Liquid While Para-CF₃ Isomer Is Solid

The 3′-(trifluoromethyl)propiophenone has a melting point of 18 °C, remaining a low‑viscosity liquid under standard laboratory conditions (density 1.202 g/mL at 25 °C), whereas the 4′-(trifluoromethyl) isomer melts at 36–39 °C and is a fused solid at room temperature [1]. This phase difference directly affects weighing accuracy, solvent‑free handling, and compatibility with automated liquid dispensing systems.

Melting point Physical state Handling Formulation

Enol Silyl Ether Reactivity: Divergent Carbon–Carbon Bond Formation vs. Non‑Fluorinated Propiophenone

The enol silyl ether prepared from 3,3,3‑trifluoropropiophenone (the beta‑trifluoromethyl component of the target compound) displays unique chemoselectivity: it undergoes C–C bond formation with benzaldehyde acetal, benzaldehyde, and chloromethyl ethyl ether, but fails to react with aliphatic acetals, aliphatic aldehydes, or acyl chlorides. In contrast, the non‑fluorinated propiophenone enol silyl ether exhibits a broader and less discriminatory electrophilic reaction profile [1]. This differential reactivity is attributed to the strong electron‑withdrawing effect of the CF₃ group altering the nucleophilicity of the enol ether.

Enol silyl ether C–C bond formation Fluorine effect Electrophilic reactivity

High-Value Application Scenarios for 3'-(Trifluoromethyl)-beta,beta,beta-trifluoropropiophenone Based on Quantitative Evidence


Cost‑Efficient Scale‑Up of Fluorinated Pharmaceutical Intermediates

When a medicinal chemistry program requires multi‑gram quantities of a trifluoromethyl‑propiophenone building block, the meta isomer (72–77% yield) offers a >2‑fold yield advantage over the para isomer (34.5%), directly reducing raw material expenditure and purification burden [1]. Procurement teams should prioritize the 3′‑CF₃ isomer for kilogram‑scale campaigns where cost of goods is a key decision parameter.

High‑Throughput Parallel Synthesis and Automated Liquid Handling

The target compound remains a low‑viscosity liquid at 25 °C (mp 18 °C), unlike the para isomer which is a solid (mp 36–39 °C) . This physical property enables direct use in automated liquid handlers and parallel synthesizers without pre‑heating or solvent dissolution, substantially improving workflow throughput in library synthesis.

Selective C–C Bond Formation in Fluorinated Heterocycle Synthesis

The enol silyl ether of the beta‑trifluoropropiophenone moiety exhibits restricted electrophilic reactivity, reacting only with specific aromatic and α‑chloro ether electrophiles while rejecting aliphatic counterparts [2]. This chemoselectivity makes it the reagent of choice for constructing trifluoromethyl‑substituted heterocycles where non‑fluorinated analogs would produce complex product mixtures.

ADME‑Optimized Lead Series Design

With a LogP of 3.30—intermediate between non‑fluorinated propiophenone (2.18) and higher‑lipophilicity multi‑fluorinated analogs—the 3′‑CF₃ isomer provides a predictable lipophilicity increment . Structure‑activity relationship studies can leverage this precisely quantitated property to dial in permeability and metabolic stability without overshooting into high‑LogP territory that risks poor solubility and off‑target binding.

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